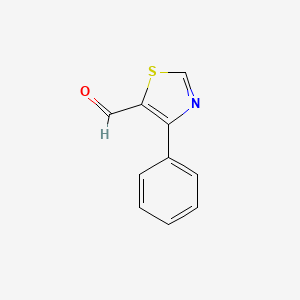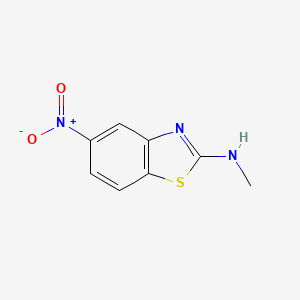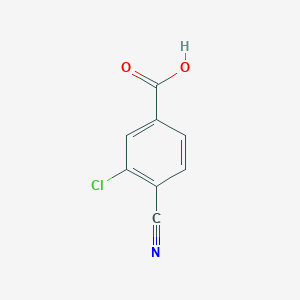
4-(tert-Butyl)-3-chloro-6-hydrazinylpyridazine
概要
説明
4-(tert-Butyl)-3-chloro-6-hydrazinylpyridazine is a chemical compound with the molecular formula C8H13ClN4 It is a derivative of pyridazine, featuring a tert-butyl group at the 5-position and a chlorine atom at the 6-position of the pyridazine ring, along with a hydrazine moiety at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl)-3-chloro-6-hydrazinylpyridazine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 5-tert-butyl-6-chloropyridazine. This can be achieved by chlorination of 5-tert-butylpyridazine using a chlorinating agent such as thionyl chloride.
Hydrazine Introduction: The chlorinated intermediate is then reacted with hydrazine hydrate under reflux conditions to introduce the hydrazine moiety at the 3-position of the pyridazine ring. The reaction is typically carried out in a solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
化学反応の分析
Types of Reactions
4-(tert-Butyl)-3-chloro-6-hydrazinylpyridazine can undergo various chemical reactions, including:
Oxidation: The hydrazine moiety can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones or amines.
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or primary amines.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazones or amines.
Substitution: Various substituted pyridazine derivatives.
科学的研究の応用
4-(tert-Butyl)-3-chloro-6-hydrazinylpyridazine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be utilized in the development of novel materials with unique electronic or optical properties.
Biological Studies: It may serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Industrial Applications: The compound can be used in the synthesis of agrochemicals or specialty chemicals.
作用機序
The mechanism of action of 4-(tert-Butyl)-3-chloro-6-hydrazinylpyridazine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The hydrazine moiety can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions. The molecular targets and pathways involved would vary based on the specific biological context.
類似化合物との比較
Similar Compounds
1-(5-Tert-butyl-6-chloropyridazin-3-yl)carbamate: This compound features a carbamate group instead of a hydrazine moiety.
1-(5-Tert-butyl-6-chloropyridazin-3-yl)methylamine: This compound has a methylamine group at the 3-position instead of a hydrazine moiety.
1-(5-Tert-butyl-6-chloropyridazin-3-yl)thiol: This compound contains a thiol group at the 3-position.
Uniqueness
4-(tert-Butyl)-3-chloro-6-hydrazinylpyridazine is unique due to the presence of both a hydrazine moiety and a tert-butyl group on the pyridazine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C8H13ClN4 |
|---|---|
分子量 |
200.67 g/mol |
IUPAC名 |
(5-tert-butyl-6-chloropyridazin-3-yl)hydrazine |
InChI |
InChI=1S/C8H13ClN4/c1-8(2,3)5-4-6(11-10)12-13-7(5)9/h4H,10H2,1-3H3,(H,11,12) |
InChIキー |
HLIKYPJWBHIEFE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=NN=C1Cl)NN |
正規SMILES |
CC(C)(C)C1=CC(=NN=C1Cl)NN |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

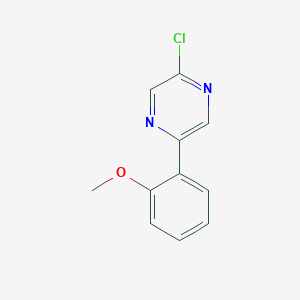
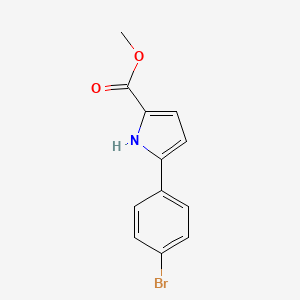

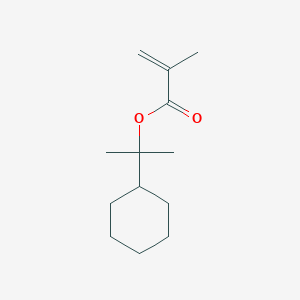
![(1-Benzo[1,3]dioxol-5-ylmethylpiperidin-4-yl)methanol](/img/structure/B1648472.png)
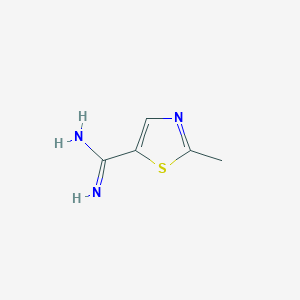
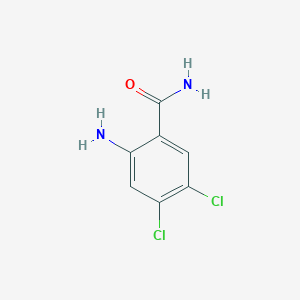
![3,3-Dibromo-4-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1648496.png)
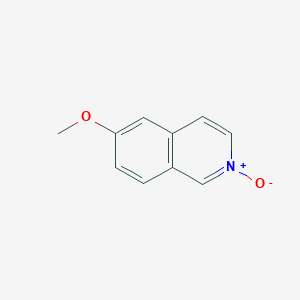
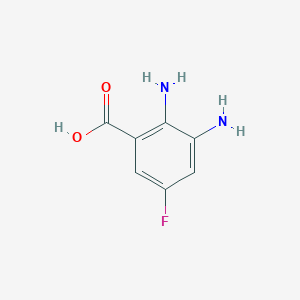
![8-Methyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B1648501.png)
